

An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-chloro-3-nitropyridine

Cat. No.: B151482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

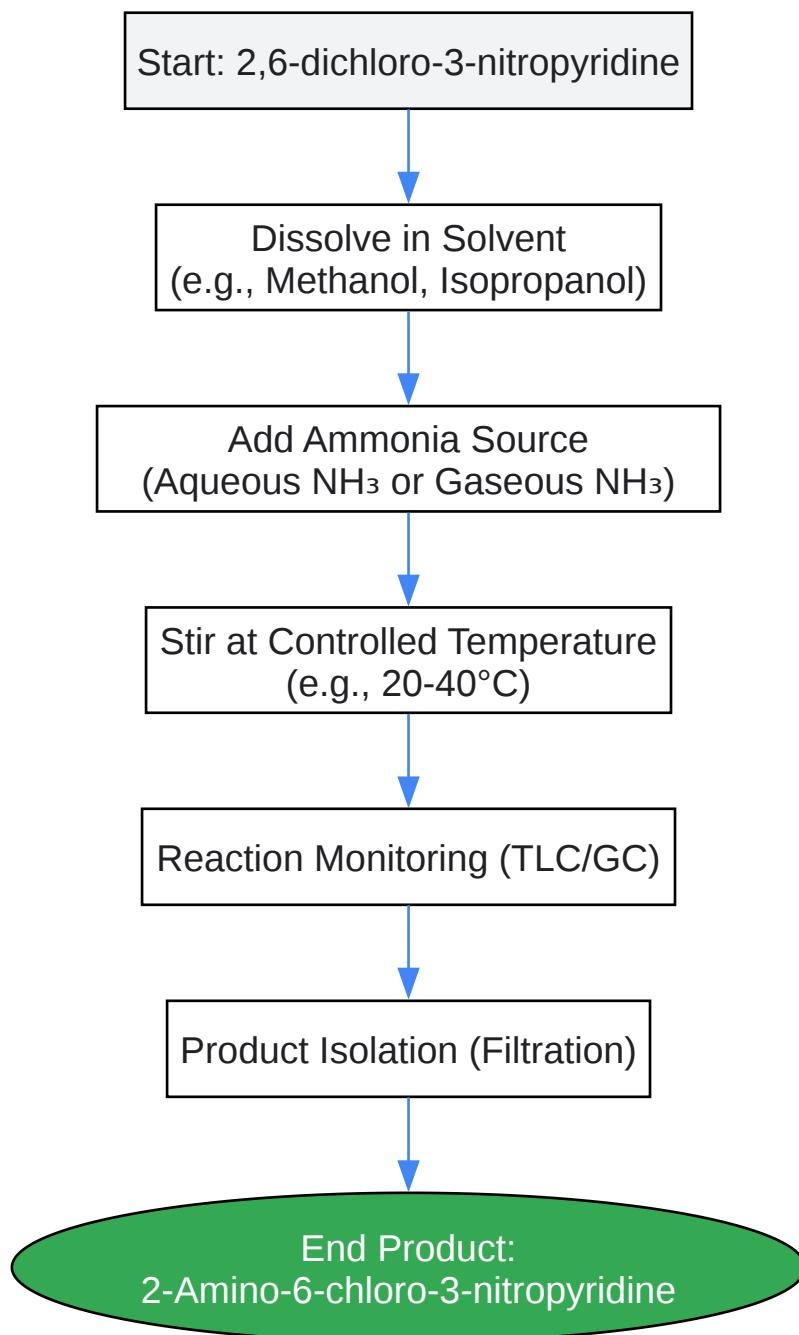
This technical guide provides a comprehensive overview of **2-Amino-6-chloro-3-nitropyridine**, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, synthesis protocols, reactivity, applications in drug discovery, and essential safety information.

Overview

2-Amino-6-chloro-3-nitropyridine, identified by the CAS number 27048-04-0, is a pyridine derivative characterized by amino, chloro, and nitro functional groups.^{[1][2][3]} It typically appears as a yellow crystalline powder.^{[2][3][4]} This compound serves as a vital building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.^{[4][5][6]} Its applications are notable in the fields of oncology, immunology, and infectious diseases.^[5] Specifically, it has been identified as a precursor in the synthesis of antiviral compounds, including those with activity against Human Immunodeficiency Virus (HIV), and as a key intermediate for the analgesic drug Flupirtine.^{[1][4]}

Chemical and Physical Properties

The fundamental properties of **2-Amino-6-chloro-3-nitropyridine** are summarized in the table below, providing a quick reference for laboratory use.


Property	Value	Reference(s)
CAS Number	27048-04-0	[1] [2]
Molecular Formula	C ₅ H ₄ CIN ₃ O ₂	[2] [4]
Molecular Weight	173.56 g/mol	[2] [5]
Appearance	Yellow Crystalline Powder	[2] [4]
Melting Point	194-198 °C	[4]
Boiling Point	339.9 °C at 760 mmHg	[2]
Density	1.6 ± 0.1 g/cm ³	[2]
Solubility	Slightly soluble in water and alcohol; Soluble in DMSO and chloroform.	[1] [2] [5]
Storage Temperature	Refrigerator (2-8°C), in a dry, cool, and well-ventilated place.	[2] [5] [7]

Synthesis and Experimental Protocols

The primary method for synthesizing **2-Amino-6-chloro-3-nitropyridine** is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-nitropyridine. Specifically, this involves the ammonolysis of the precursor, where an amino group displaces the chlorine atom at the C-2 position. The nitro group's strong electron-withdrawing effect activates the ortho (C-2) and para (C-6) positions, with the substitution kinetically favored at the C-2 position.[\[8\]](#)

General Synthesis Workflow

The logical flow from the starting material to the final product is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Amino-6-chloro-3-nitropyridine**.

Detailed Experimental Protocol

The following protocol is a composite of several reported laboratory-scale synthesis methods.

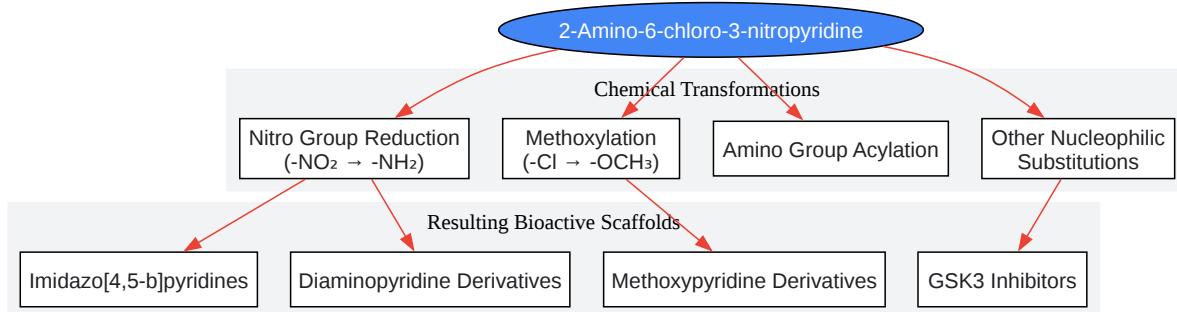
[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- 2,6-dichloro-3-nitropyridine
- Methanol or Isopropyl Alcohol (IPA)
- Aqueous Ammonia (20-25%) or Ammonia Gas
- Standard laboratory glassware (round-bottom flask, stirrer, etc.)
- Filtration apparatus

Procedure:

- Dissolution: In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in a suitable solvent such as methanol or isopropanol.[2][10] The typical concentration involves using a significant volume of solvent (e.g., 25g of starting material in 50 mL of methanol).[10]
- Ammonolysis:
 - Using Aqueous Ammonia: To the stirred solution, add aqueous ammonia (e.g., 25% solution, ~1.4 eq.) at room temperature (20-25°C).[2][10]
 - Using Gaseous Ammonia: Alternatively, bubble ammonia gas through the solution at a controlled temperature (e.g., 20-30°C).[9]
- Reaction: Stir the resulting mixture at a controlled temperature, typically between 20°C and 40°C.[1][2] The reaction is generally run for several hours (e.g., 20-24 hours) or overnight.[2]
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.[9]
- Isolation: Upon completion, the product often precipitates out of the solution as a yellow solid.[2] Collect the solid by filtration.
- Purification: Wash the filtered solid with a small amount of the reaction solvent (e.g., isopropanol) and then with water to remove any residual salts.[2]


- Drying: Dry the purified product under vacuum to yield **2-Amino-6-chloro-3-nitropyridine**.

Reactivity and Applications in Drug Development

2-Amino-6-chloro-3-nitropyridine is a versatile intermediate due to its multiple reactive sites. The amino group can be acylated, the nitro group can be reduced to an amine, and the chloro group can be displaced by various nucleophiles. This reactivity makes it a valuable precursor for complex heterocyclic systems.^[6]

Role as a Pharmaceutical Building Block

The compound serves as a critical starting point for synthesizing more complex molecules, as illustrated in the pathway diagram below. It is a key intermediate for drugs and bioactive compounds.^{[6][11]}

[Click to download full resolution via product page](#)

Caption: Key reaction pathways involving **2-Amino-6-chloro-3-nitropyridine**.

Key Applications:

- Antiviral Agents: The compound has been shown to possess antiviral properties and is used as a building block for more potent antiviral drugs.^[1] It can bind to the viral envelope, inhibiting the fusion of the viral membrane with host cells.^[1]

- GSK3 Inhibitors: It is a precursor in the synthesis of Glycogen Synthase Kinase 3 (GSK3) inhibitors, which are being investigated for neurodegenerative diseases and other conditions. [\[6\]](#)
- Analgesics: It is a documented intermediate in the synthesis of Flupirtine, a non-opioid analgesic.[\[4\]](#)
- Herbicides and Insecticides: Nitropyridine derivatives, synthesized from precursors like this, have been studied for their potential as herbicides and insecticides.[\[6\]](#)

Safety and Handling

2-Amino-6-chloro-3-nitropyridine is a hazardous substance and requires careful handling in a controlled laboratory environment.[\[12\]](#) All personnel should be equipped with appropriate personal protective equipment (PPE).

Hazard Type	Description & Precautionary Statements	Reference(s)
Acute Toxicity	Harmful if swallowed (H302), harmful in contact with skin (H312), and toxic if inhaled (H331). Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands and exposed skin thoroughly after handling.	[7][12]
Irritation	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear protective gloves, clothing, and eye/face protection.	[12][13]
Chronic Health	Suspected of causing genetic defects (H341). Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.	[14]
First Aid	Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms persist.	[13]
Incompatibilities	Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.	[13]

Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.	[13]
----------	---	------

Engineering Controls: Ensure that eyewash stations and safety showers are located close to the workstation. Use adequate ventilation to keep airborne concentrations low.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. 2-Amino-6-chloro-3-nitropyridine, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 5. bocsci.com [bocsci.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. prepchem.com [prepchem.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]

- 14. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151482#2-amino-6-chloro-3-nitropyridine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com